Fmoc-Val-OH
Overview
Description
Fmoc-Val-OH, also known as Fmoc-L-valine, is a versatile reagent used in the Fmoc Solid-phase peptide synthesis . It is the standard reagent for coupling valine into peptide sequences .
Synthesis Analysis
Fmoc-Val-OH is synthesized and used in the Fmoc Solid-phase peptide synthesis . It can be used as a starting material to synthesize difficult sequence-containing pentapeptides using O-acyl isodipeptide unit peptides by backbone amide linker (BAL) strategy .Molecular Structure Analysis
Fmoc-Val-OH is an Fmoc protected valine derivative . Valine is one of the simplest amino acids with an isopropyl group as the side chain. This smaller side chain confers a fairly high degree of flexibility when incorporated into a polypeptide chain .Chemical Reactions Analysis
Fmoc-Val-OH is used in the Fmoc Solid-phase peptide synthesis . It is involved in the coupling of valine into peptide sequences .Physical And Chemical Properties Analysis
Fmoc-Val-OH is a solid substance . Its empirical formula is C20H21NO4 and it has a molecular weight of 339.39 . It has an optical activity of [α]20/D −17±1°, c = 1% in DMF . Its melting point is between 143-145 °C .Scientific Research Applications
Formation of Side Products in Fmoc-Protections : Fmoc-Val-OH can form side products like Fmoc-β-Ala-OH during Fmoc-protection reactions. This has implications for the purification process and yield of Fmoc-amino acid derivatives (Obkircher, Stähelin, & Dick, 2008).
Self-Assembled Structures : Fmoc-Val-OH demonstrates unique self-assembling properties under varying conditions like concentration and temperature. These properties are crucial for designing novel self-assembled architectures with specific functions (Gour et al., 2021).
Capillary Zone Electrophoresis : The use of Fmoc-Val-OH in capillary zone electrophoresis for enantioseparation has been explored. This has applications in analytical chemistry for the resolution of enantiomers (Wu Hong-li, 2005).
Synthesis and Purification of Hydrophobic Peptides : Fmoc-Val-OH is used in the synthesis of hydrophobic peptides, addressing challenges in solubility and purification steps (Wahlström, Planstedt, & Undén, 2008).
Peptide Folding and Interaction : Fmoc-Val-OH is involved in peptide synthesis where it contributes to β-sheet folding and interactions, essential in protein engineering (Nowick et al., 2002).
Hydrogel Formation for Biomedical Applications : Fmoc-Val-OH forms hydrogels that can encapsulate silver ions, producing fluorescent silver nanoclusters. This has potential applications in bioimaging and antibacterial preparations (Adhikari & Banerjee, 2010).
Antibacterial Composite Materials : The nanoassemblies formed by Fmoc-Val-OH and related compounds have been utilized in the development of antibacterial and anti-inflammatory materials for biomedical applications (Schnaider et al., 2019).
Gene Delivery in Viral Vector Therapy : Fmoc-Val-OH has been studied for its role in viral vector gene delivery, particularly in tissue engineering and regenerative medicine (Rodríguez et al., 2016).
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNIYGNGCNXHTR-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317560 | |
Record name | FMOC-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Sigma-Aldrich MSDS] | |
Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-valine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20937 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Fmoc-Val-OH | |
CAS RN |
68858-20-8 | |
Record name | FMOC-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68858-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | FMOC-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.903 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.